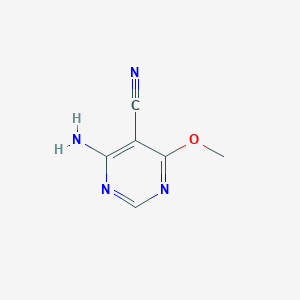

4-Amino-6-methoxypyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

4-amino-6-methoxypyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-11-6-4(2-7)5(8)9-3-10-6/h3H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPIDCXNNNZWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702371 | |

| Record name | 4-Amino-6-methoxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900480-19-5 | |

| Record name | 4-Amino-6-methoxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 4-Amino-6-methoxypyrimidine-5-carbonitrile

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Amino-6-methoxypyrimidine-5-carbonitrile

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and detailed characterization of this compound. This pyrimidine derivative is a valuable building block in contemporary medicinal chemistry, and a thorough understanding of its preparation and analytical profile is crucial for its effective application.

Strategic Importance in Drug Discovery

This compound is a highly functionalized heterocyclic compound of significant interest in pharmaceutical research. Its structure is a key pharmacophore in a variety of biologically active molecules. Pyrimidine derivatives are integral to numerous therapeutic agents, demonstrating a wide range of activities including anticancer, anti-infective, and anti-inflammatory properties.[1] The specific arrangement of the amino, methoxy, and nitrile groups on this scaffold provides multiple points for synthetic elaboration, making it a versatile intermediate for the construction of complex molecular architectures, particularly in the development of targeted therapies like kinase inhibitors.

Synthesis Strategy: A Mechanistic Perspective

The synthesis of this compound is most efficiently achieved through a multi-component reaction strategy. This approach is favored for its operational simplicity and convergence, allowing for the rapid assembly of the target molecule from readily available starting materials. The core of the strategy involves the condensation of a malononitrile-derived intermediate with a source of ammonia to construct the pyrimidine ring.

Figure 1: Retrosynthetic analysis illustrating the disconnection approach for this compound.

The forward synthesis begins with the reaction of malononitrile with trimethyl orthoformate. This step forms the key electrophilic intermediate, 2-(methoxymethylene)malononitrile. Trimethyl orthoformate serves as both a reactant and a dehydrating agent. The subsequent introduction of ammonia triggers a cascade of reactions: a nucleophilic attack on the electron-deficient alkene, followed by an intramolecular cyclization and elimination of methanol to yield the stable, aromatic pyrimidine ring. This type of multi-component reaction is a powerful tool in heterocyclic chemistry for generating molecular diversity efficiently.[2][3]

Detailed Experimental Protocol

This section provides a robust, step-by-step procedure for the synthesis and purification of the title compound. The rationale behind key steps is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Notes |

| Malononitrile | 109-77-3 | 66.06 | ≥99% | Toxic, handle with appropriate PPE. |

| Trimethyl Orthoformate | 149-73-5 | 106.12 | ≥98% | Moisture sensitive. |

| Acetic Anhydride | 108-24-7 | 102.09 | ≥99% | Catalyst; corrosive. |

| Ammonia in Methanol | 7664-41-7 | 17.03 (NH₃) | 7 N Solution | Corrosive, pungent odor. |

| Methanol (Anhydrous) | 67-56-1 | 32.04 | ≥99.8% | Used for washing. |

Synthetic Procedure

Sources

An In-depth Technical Guide to 4-Amino-6-methoxypyrimidine-5-carbonitrile: Properties, Synthesis, and Applications

Introduction

4-Amino-6-methoxypyrimidine-5-carbonitrile is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds, including anti-infectives, anticancer agents, and treatments for neurological disorders[1]. The specific substitutions of an amino group at the 4-position, a methoxy group at the 6-position, and a carbonitrile group at the 5-position create a unique electronic and structural profile, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known and extrapolated physicochemical properties, synthetic routes, spectral characteristics, and potential applications of this compound, tailored for researchers and professionals in drug discovery and development. While specific experimental data for this compound is limited in publicly accessible literature, this guide will leverage data from closely related analogs to provide a robust predictive profile.

Chemical and Physical Properties

Predicting the physicochemical properties of a novel or sparsely studied compound is a critical first step in its evaluation for drug development. By analyzing structurally similar compounds, we can infer a likely range for key parameters.

| Property | Predicted Value/Information | Basis for Prediction/Source |

| Molecular Formula | C6H6N4O | Calculated |

| Molecular Weight | 150.14 g/mol | Calculated |

| Appearance | Likely a white to off-white or pale yellow crystalline powder. | Based on the appearance of similar pyrimidine derivatives such as 4-Amino-6-methoxypyrimidine (white to yellow powder)[2] and 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile (White to cream to pale yellow powder)[3]. |

| Melting Point (°C) | Expected to be in the range of 150-250 °C. | 4-Amino-6-methoxypyrimidine has a melting point of 157-160 °C[2][4][5]. The presence of the nitrile group and potential for hydrogen bonding could influence this. For instance, 4-amino-2-methoxy-6-methylpyrimidine-5-carbonitrile has a melting point of 240-242 °C[6]. |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. | The presence of the amino and methoxy groups suggests some polarity, but the overall aromatic structure may limit aqueous solubility. Similar pyrimidine carbonitriles are often soluble in DMSO[7]. The solubility is likely pH-dependent due to the basicity of the amino group[7]. |

| pKa | The amino group is expected to be weakly basic. | The pyrimidine ring is electron-withdrawing, which will decrease the basicity of the exocyclic amino group compared to a simple aniline. |

| LogP | The calculated LogP (octanol/water partition coefficient) would likely be in the range of 0.5-1.5. | This is an estimation based on the contributions of the different functional groups. For example, the related 2-amino-4,6-dimethoxypyrimidine has a calculated XLogP3 of 0.5[8]. |

| CAS Number | 900480-19-5 | ChemicalBook[9] |

Synthesis and Reactivity

The synthesis of substituted pyrimidines is a well-established field in organic chemistry. Multi-component reactions are often favored for their efficiency and atom economy.

Proposed Synthetic Pathway

A plausible and efficient route to this compound would be a three-component reaction, a strategy widely used for the synthesis of pyrimidine derivatives[10][11][12]. This approach offers the advantage of building complexity in a single step from readily available starting materials.

A potential synthesis could involve the condensation of a suitable three-carbon electrophile with an amidine derivative. A common and effective method is the Biginelli-inspired reaction[11][12].

Experimental Protocol: Three-Component Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malononitrile (1.0 eq), and a suitable solvent such as ethanol or isopropanol.

-

Addition of Reagents: Add sodium methoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature. This in situ generates the methoxy-substituted component. Subsequently, add formamidine hydrochloride (1.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Malononitrile: Serves as a key building block providing the C5-carbonitrile and the adjacent carbon.

-

Sodium Methoxide: Acts as both a reactant to introduce the methoxy group and as a base to facilitate the condensation reactions.

-

Formamidine: Provides the N1 and C2 atoms of the pyrimidine ring.

-

Solvent: Ethanol is a common choice as it is polar enough to dissolve the reactants and is relatively easy to remove.

The following diagram illustrates the logical flow of a potential multi-component synthesis.

Caption: Proposed one-pot synthesis of the target compound.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It can also participate in the formation of Schiff bases.

-

Nitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine or participate in cycloaddition reactions.

-

Pyrimidine Ring: The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, although the electron-donating amino and methoxy groups will influence the regioselectivity of such reactions.

Spectral Analysis

¹H NMR Spectroscopy:

-

Aromatic Proton: A singlet is expected for the proton at the C2 position of the pyrimidine ring.

-

Amino Protons: A broad singlet corresponding to the two protons of the amino group. The chemical shift of this peak would be concentration and solvent-dependent.

-

Methoxy Protons: A sharp singlet for the three protons of the methoxy group.

¹³C NMR Spectroscopy:

-

Quaternary Carbons: Signals for the carbon atoms of the pyrimidine ring attached to the amino, methoxy, and nitrile groups, as well as the carbon of the nitrile group itself.

-

Methine Carbon: A signal for the C2 carbon of the pyrimidine ring.

-

Methoxy Carbon: A signal for the carbon of the methoxy group.

Infrared (IR) Spectroscopy:

Based on data for similar structures, the following characteristic absorption bands are expected[7][10]:

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.

-

C≡N Stretching: A sharp, medium-intensity band around 2210-2230 cm⁻¹ for the nitrile group.

-

C=N and C=C Stretching: Multiple bands in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the pyrimidine ring.

-

C-O Stretching: A strong band in the region of 1200-1300 cm⁻¹ for the aryl-alkyl ether linkage of the methoxy group.

Mass Spectrometry:

-

Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of the compound (m/z = 150.14).

-

Fragmentation Pattern: Fragmentation would likely involve the loss of small molecules such as HCN from the nitrile group or CH₃ from the methoxy group.

Applications in Drug Discovery and Development

The 4-amino-5-cyanopyrimidine scaffold is a privileged structure in medicinal chemistry. The presence of multiple functional groups allows for diverse chemical modifications to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

Potential Therapeutic Areas:

-

Anticancer Agents: Pyrimidine derivatives are well-known for their anticancer properties[1][13][14]. The 4-amino-5-cyanopyrimidine core can serve as a template for the design of kinase inhibitors, which are a major class of cancer therapeutics. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the active site of kinases.

-

Antiviral and Antimicrobial Agents: The pyrimidine nucleus is a fundamental component of nucleosides, making it a logical starting point for the development of antiviral and antimicrobial drugs that interfere with nucleic acid synthesis[1].

-

Central Nervous System (CNS) Disorders: Substituted pyrimidines have been explored for their activity on various CNS targets, including adenosine receptors[11]. The ability to modify the substituents on the pyrimidine ring allows for the fine-tuning of properties like blood-brain barrier penetration.

The following diagram illustrates the role of the 4-amino-5-cyanopyrimidine scaffold as a versatile starting point for generating a library of compounds for drug discovery.

Caption: Drug discovery workflow from the core scaffold.

Conclusion

This compound represents a promising, albeit currently under-characterized, chemical entity with significant potential as a scaffold in medicinal chemistry. Its synthesis is likely achievable through efficient multi-component reactions. The combination of amino, methoxy, and nitrile functional groups provides multiple handles for chemical modification, enabling the exploration of a broad chemical space in the search for novel therapeutic agents. While further experimental work is required to fully elucidate its properties and reactivity, the predictive analysis presented in this guide, based on sound chemical principles and data from analogous structures, provides a solid foundation for researchers to embark on the exploration of this versatile molecule.

References

-

AL-Ghulikah, H. A., El-Sebaey, S. A., Bass, A. K. A., & El-Zoghbi, M. S. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6539. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. The Role of 4-Amino-6-methoxypyrimidine in Modern Pharmaceutical Synthesis. [Link]

-

Arkat USA, Inc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(ii), 115-123. [Link]

-

Organic Syntheses. 4-amino-2,6-dimethylpyrimidine. [Link]

-

PubChem. 2-Amino-4,6-dimethoxypyrimidine. [Link]

-

López-Canet, M., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 63(15), 8146–8169. [Link]

-

VNUHCM Journal of Natural Sciences. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. [Link]

-

PubChem. 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile. [Link]

-

Pathak, A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(10), 1046. [Link]

-

Semantic Scholar. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

-

Molecules. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

-

NIST. Pyrimidine, 4-methyl-. [Link]

-

PubChemLite. 4-amino-2-methoxypyrimidine-5-carbonitrile (C6H6N4O). [Link]

-

National Institutes of Health. 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-6-methoxypyrimidine | 696-45-7 [chemicalbook.com]

- 3. A19949.06 [thermofisher.com]

- 4. 4-氨基-6-甲氧基嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Amino-6-methoxypyrimidine 96 696-45-7 [sigmaaldrich.com]

- 6. 4-amino-2-methoxy-6-methylpyrimidine-5-carbonitrile | 209849-42-3 [sigmaaldrich.com]

- 7. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]

- 8. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 错误页 [amp.chemicalbook.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]

- 13. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the Spectroscopic Analysis of 4-Amino-6-methoxypyrimidine-5-carbonitrile

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characterization of 4-Amino-6-methoxypyrimidine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrimidine, its unambiguous structural elucidation is paramount for ensuring purity, guiding synthesis, and understanding its physicochemical properties. This document synthesizes predictive data based on established principles and spectral data from analogous structures to offer a detailed interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. We present standardized experimental protocols, causality-driven data interpretation, and a logical workflow for integrating these techniques, establishing a self-validating system for structural confirmation. This guide is intended for researchers, chemists, and quality control specialists who require a robust framework for the spectroscopic analysis of complex heterocyclic molecules.

Introduction: The Imperative for Spectroscopic Verification

This compound belongs to the pyrimidine class of heterocyclic compounds, which form the core scaffold of nucleobases and a wide array of pharmacologically active agents. The precise arrangement of its functional groups—an amine, a methoxy, and a nitrile—on the pyrimidine ring dictates its chemical reactivity, potential for hydrogen bonding, and ultimately its biological activity. Therefore, rigorous structural confirmation is not merely a procedural step but a foundational requirement for any meaningful research or development application.

Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture. Each method offers a unique piece of the structural puzzle:

-

NMR Spectroscopy maps the carbon-hydrogen framework and reveals the chemical environment of each atom.

-

IR Spectroscopy identifies the specific functional groups present in the molecule.

-

Mass Spectrometry determines the molecular weight and provides clues to the molecular formula and structural components through fragmentation analysis.

This guide will deconstruct the expected spectral output from each of these techniques, providing a predictive but expertly grounded analysis of this compound.

Molecular Structure and Key Spectroscopic Features

To interpret the spectra effectively, we must first dissect the molecule's structure and identify the distinct chemical environments that each technique will probe.

Caption: Molecular structure with key positions numbered.

Based on this structure (C₆H₆N₄O, Molecular Weight: 150.14 g/mol ), we anticipate the following key features:

-

¹H NMR : Signals from the pyrimidine ring proton (C2-H), the amine (NH₂) protons, and the methoxy (OCH₃) protons.

-

¹³C NMR : Signals from the four distinct pyrimidine ring carbons, the nitrile carbon, and the methoxy carbon.

-

IR : Characteristic absorption bands for N-H (amine), C-H (aromatic/aliphatic), C≡N (nitrile), C-O (methoxy ether), and C=C/C=N (pyrimidine ring) bonds.

-

MS : A molecular ion peak corresponding to the molecular weight and predictable fragmentation patterns involving the loss of substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR provide critical, complementary data.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar heterocyclic compounds.

-

Pyrimidine Proton (H2) : The lone proton on the pyrimidine ring at the C2 position is expected to appear as a sharp singlet. Its chemical shift will be downfield due to the deshielding effect of the adjacent electronegative nitrogen atoms. Based on data for similar aminopyrimidines, this signal is predicted to be in the δ 8.0-8.5 ppm range.[2][3]

-

Amine Protons (NH₂) : The two protons of the amino group at C4 are expected to produce a broad singlet. The chemical shift of amino protons can vary significantly depending on solvent and concentration but is typically observed in the δ 7.0-7.5 ppm range in DMSO-d₆ for aminopyrimidines.[4][5] This broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential hydrogen exchange.

-

Methoxy Protons (OCH₃) : The three equivalent protons of the methoxy group will appear as a sharp, strong singlet. This signal is expected in the upfield region, typically around δ 3.8-4.0 ppm .

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a map of the carbon backbone, with six distinct signals anticipated.

-

Pyrimidine Ring Carbons : These carbons are in a heteroaromatic environment, and their chemical shifts are influenced by the attached substituents.

-

C2 : This carbon, bonded to a proton and flanked by two nitrogens, is expected around δ 155-160 ppm .[1]

-

C4 : Bonded to the amino group, this carbon is highly deshielded and is predicted to appear far downfield, likely in the δ 160-165 ppm range.[6]

-

C6 : Attached to the electron-donating methoxy group, this carbon will also be significantly downfield, predicted around δ 165-170 ppm .

-

C5 : This carbon is unique as it is substituted with a nitrile group and is adjacent to carbons with electron-donating groups. Its signal is expected to be significantly upfield relative to the other ring carbons, likely in the δ 80-90 ppm range.[7]

-

-

Nitrile Carbon (C≡N) : The carbon of the nitrile group typically appears in the δ 115-120 ppm range.[8]

-

Methoxy Carbon (CH₃) : The carbon of the methoxy group will be the most upfield signal, expected around δ 55-60 ppm .

Data Summary: Predicted NMR Assignments

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ (ppm), Multiplicity, Integration | δ (ppm) | |

| C2-H / C2 | 8.0 - 8.5, singlet, 1H | 155 - 160 |

| C4-NH₂ / C4 | 7.0 - 7.5, broad singlet, 2H | 160 - 165 |

| C5-CN / C5 | - | 80 - 90 |

| C6-OCH₃ / C6 | - | 165 - 170 |

| C≡N | - | 115 - 120 |

| OCH₃ | 3.8 - 4.0, singlet, 3H | 55 - 60 |

Experimental Protocol: NMR Spectroscopy

This protocol describes a standard method for acquiring high-quality NMR spectra.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of functional groups. The IR spectrum of this compound will be characterized by several key absorption bands.

Predicted IR Spectral Analysis

-

N-H Stretching (Amine) : The primary amine (NH₂) will exhibit two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[9]

-

C-H Stretching : Aromatic C-H stretching from the pyrimidine ring proton will appear as a weak band just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy group will result in medium-intensity bands in the 2850-2960 cm⁻¹ region.

-

C≡N Stretching (Nitrile) : The nitrile group is a very strong and sharp chromophore in the IR spectrum. Due to conjugation with the pyrimidine ring, its absorption is expected in the 2210-2240 cm⁻¹ range.[7][10] This peak is often unmistakable and serves as a key diagnostic feature.

-

C=N and C=C Stretching (Ring) : The pyrimidine ring will produce a series of complex bands in the fingerprint region, typically between 1500-1650 cm⁻¹ , arising from the stretching vibrations of C=N and C=C bonds.[11]

-

N-H Bending (Amine) : The scissoring vibration of the primary amine is expected to cause a medium to strong absorption band around 1600-1650 cm⁻¹ , which may overlap with the ring stretching bands.

-

C-O Stretching (Methoxy) : The C-O stretching of the methoxy group (an aryl alkyl ether) will produce a strong, characteristic band in the 1200-1275 cm⁻¹ region (asymmetric stretch) and another near 1020-1075 cm⁻¹ (symmetric stretch).[12]

Data Summary: Predicted IR Absorptions

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| C-H Stretch | Aromatic (Ring) | 3000 - 3100 | Weak |

| C-H Stretch | Aliphatic (OCH₃) | 2850 - 2960 | Medium |

| C≡N Stretch | Nitrile | 2210 - 2240 | Strong, Sharp |

| C=N / C=C Stretch | Pyrimidine Ring | 1500 - 1650 | Medium to Strong |

| N-H Bend | Primary Amine | 1600 - 1650 | Medium |

| C-O Stretch | Methoxy (Aryl Ether) | 1200 - 1275 | Strong |

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan : Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure : Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition : Scan the sample over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Analysis : The resulting spectrum should be automatically ratioed against the background. Analyze the spectrum by identifying the positions (in cm⁻¹) of the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns under ionization.[13]

Predicted Mass Spectrum (Electron Ionization)

The molecular formula of this compound is C₆H₆N₄O.

-

Molecular Ion (M⁺) : The molecular weight is 150.14 g/mol . The mass spectrum should show a distinct molecular ion peak at m/z = 150 . Due to the presence of four nitrogen atoms, this peak will be even-numbered, consistent with the Nitrogen Rule.

-

Fragmentation Pathways : The fragmentation of substituted pyrimidines is heavily influenced by the nature of the substituents, with the pyrimidine ring itself being relatively stable.[13] Plausible fragmentation pathways for this molecule include:

-

Loss of a Methyl Radical (·CH₃) : A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical from the methoxy group, leading to a fragment at m/z = 135 .

-

Loss of Formaldehyde (CH₂O) : Another possible pathway for methoxy groups is the loss of a neutral formaldehyde molecule, which would result in a fragment at m/z = 120 .

-

Loss of HCN : Cleavage of the pyrimidine ring or loss from the nitrile and an amine nitrogen could lead to the loss of hydrogen cyanide, resulting in a fragment at m/z = 123 .

-

Ring Cleavage : Further fragmentation would involve the characteristic cleavage of the pyrimidine ring itself.[14]

-

Data Summary: Predicted Mass Spectrum Fragments

| m/z Value | Proposed Identity | Significance |

| 150 | [M]⁺ | Molecular Ion |

| 135 | [M - ·CH₃]⁺ | Loss of methyl from methoxy group |

| 120 | [M - CH₂O]⁺ | Loss of formaldehyde from methoxy group |

| 123 | [M - HCN]⁺ | Loss of hydrogen cyanide |

Experimental Protocol: Mass Spectrometry (EI-MS)

This generalized protocol is based on standard methodologies for Electron Ionization Mass Spectrometry.[13]

-

Sample Introduction : Introduce a small quantity of the sample into the instrument, typically via a direct insertion probe for solid samples.

-

Ionization : Volatilize the sample using heat and bombard it with a high-energy electron beam (typically 70 eV). This energy is sufficient to ionize the molecule and induce fragmentation.[13]

-

Acceleration : Accelerate the resulting positively charged ions through an electric field.

-

Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection : Detect the ions, and generate a mass spectrum that plots relative abundance versus m/z.

-

Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method corroborates the others, creating a self-validating system for structural confirmation.

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide has presented a predictive yet technically grounded framework for interpreting the expected spectra of this molecule. The anticipated ¹H and ¹³C NMR signals map the molecular skeleton, the characteristic IR absorptions confirm the presence of key amine, nitrile, and methoxy functional groups, and the mass spectrum verifies the molecular weight and plausible fragmentation pathways. By following the detailed protocols and integrated workflow described herein, researchers can confidently and accurately confirm the structure of this important heterocyclic building block, ensuring the integrity and reliability of their scientific endeavors.

References

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Guides.

- JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments.

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.

- Sal'nikov, Y. I., et al. (2025). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.

- ChemicalBook. (n.d.). 2-Aminopyrimidine(109-12-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Aminopyrimidine(591-54-8) 1H NMR spectrum.

- SpectraBase. (2025). 4-Aminopyrimidine - 13C NMR Chemical Shifts. Wiley Science Solutions.

- BenchChem. (n.d.). 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile.

- Kaur, R., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.

- Bhat, R., et al. (n.d.). 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile.

- Al-Issa, S. A. (2008).

- Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- SpectraBase. (2025). 4-AMINO-2-METHOXY-5-PYRIMIDINECARBONITRILE - 13C NMR Chemical Shifts. Wiley Science Solutions.

- Molecules. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Aminopyrimidine(109-12-6) 1H NMR [m.chemicalbook.com]

- 3. 4-Aminopyrimidine(591-54-8) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. spectrabase.com [spectrabase.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. article.sapub.org [article.sapub.org]

A Guide to the Structural Elucidation of 4-Amino-6-methoxypyrimidine-5-carbonitrile: A Key Heterocycle in Medicinal Chemistry

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 4-Amino-6-methoxypyrimidine-5-carbonitrile is a member of this vital class of compounds, and a detailed understanding of its three-dimensional structure is paramount for structure-based drug design and the development of novel therapeutics. This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and structural elucidation of this compound via single-crystal X-ray diffraction. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as an in-depth protocol for its determination, providing researchers, scientists, and drug development professionals with the necessary tools to perform this analysis.

Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery

Pyrimidine derivatives are of immense interest in pharmaceutical research due to their wide range of biological activities, including applications as anticancer, antiviral, and antibacterial agents.[1][2] The precise spatial arrangement of atoms within a molecule, its crystal packing, and intermolecular interactions are critical determinants of its physicochemical properties, such as solubility and stability, and its biological activity. Single-crystal X-ray diffraction is the definitive method for obtaining this detailed structural information.[3][4] This guide will delineate a robust workflow for determining the crystal structure of this compound, a promising building block for the synthesis of novel therapeutic agents.

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

A prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. This section outlines a reliable method for the synthesis of this compound and the subsequent crystallization process.

Synthesis of this compound

The synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives can be achieved through a three-component reaction of an aldehyde, malononitrile, and an N-unsubstituted amidine.[5] An adaptation of this method, as described for similar pyrimidines, provides a high-yield pathway to the target compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine malononitrile (1 equivalent), an appropriate orthoformate (e.g., trimethoxymethane, 1.2 equivalents) as the source of the methoxy group and the C4 carbon, and a suitable amidine (1 equivalent) in a solvent such as ethanol.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. The solid is then collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone to yield pure this compound.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. The following methods are recommended for this compound.

Experimental Protocol:

-

Solvent Selection: Begin by screening a range of solvents for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling. Solvents to consider include acetone, ethanol, methanol, acetonitrile, and mixtures thereof with water.

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to promote slow crystal growth.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent in which the compound is insoluble but the solvent of the solution is miscible. The slow diffusion of the poor solvent into the solution will induce crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next step is to determine the crystal structure using X-ray diffraction.

Data Collection

Experimental Protocol:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

-

Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Data Collection Strategy: The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Experimental Protocol:

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the asymmetric unit.

-

Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure. This process minimizes the difference between the observed and calculated structure factors.

The workflow for crystal structure determination is illustrated in the following diagram:

Caption: Workflow for Crystal Structure Determination.

Anticipated Structural Features and Data

Based on the analysis of similar pyrimidine derivatives, we can anticipate several key structural features for this compound. The pyrimidine ring is expected to be essentially planar. The amino and methoxy groups will be key sites for intermolecular interactions, particularly hydrogen bonding. The crystal packing will likely be dominated by N-H···N or N-H···O hydrogen bonds, which will link the molecules into chains, sheets, or a three-dimensional network.[6]

Upon successful structure determination, the key crystallographic data should be summarized in a table similar to the one below.

| Parameter | Value |

| Empirical formula | C₆H₆N₄O |

| Formula weight | 150.14 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = x Å, α = 90° |

| b = y Å, β = z° | |

| c = w Å, γ = 90° | |

| Volume | V ų |

| Z | n |

| Density (calculated) | ρ Mg/m³ |

| Absorption coefficient | μ mm⁻¹ |

| F(000) | f |

| Crystal size | x × y × z mm³ |

| Theta range for data collection | θ₁ to θ₂° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | N_coll |

| Independent reflections | N_indep [R(int) = R_int] |

| Completeness to theta | C% |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | d / r / p |

| Goodness-of-fit on F² | GOF |

| Final R indices [I>2sigma(I)] | R1 = R₁, wR2 = wR₂ |

| R indices (all data) | R1 = R₁_all, wR2 = wR₂_all |

| Largest diff. peak and hole | Δρ_max and Δρ_min e.Å⁻³ |

Conclusion

The structural elucidation of this compound is a critical step in harnessing its full potential in drug discovery. This guide provides a comprehensive and actionable framework for researchers to successfully determine its crystal structure. The detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, grounded in established scientific principles, will empower researchers to generate the precise structural data needed to drive the next generation of pyrimidine-based therapeutics.

References

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

-

Small molecule crystallography. Excillum. Available at: [Link]

-

Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Available at: [Link]

-

4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

-

From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]

-

Results for "Single Crystal X-ray Diffraction". Springer Nature Experiments. Available at: [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Available at: [Link]

-

SYNTHESIS OF 7-AMINO-5,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE-6- CARBONITRILE DERIVATIVE. HETEROCYCLES. Available at: [Link]

-

4-amino-2-methoxypyrimidine-5-carbonitrile (C6H6N4O). PubChemLite. Available at: [Link]

-

Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. ResearchGate. Available at: [Link]

-

2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

4,6-Dichloro-5-methoxypyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Open. Available at: [Link]

-

The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. VNUHCM Journal of Natural Sciences. Available at: [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Available at: [Link]

-

6-Amino-1H-pyrimidin-4-one. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. benthamopen.com [benthamopen.com]

- 2. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pyrimidine-5-carbonitrile Scaffold - A Privileged Motif in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activities of Pyrimidine-5-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids, vitamins, and other naturally occurring compounds, making it a cornerstone of biological processes.[1][2][3] Within the vast landscape of pyrimidine chemistry, derivatives featuring a carbonitrile group at the 5-position have emerged as a particularly promising class of compounds with a wide spectrum of biological activities.[4][5][6] The electron-withdrawing nature of the cyano group, coupled with the versatile chemistry of the pyrimidine ring, allows for the creation of diverse molecular architectures that can interact with a variety of biological targets. This guide provides a comprehensive overview of the significant biological activities of pyrimidine-5-carbonitrile derivatives, with a focus on their therapeutic potential in oncology, infectious diseases, and beyond.

Anticancer Activity: A Multi-pronged Approach to Targeting Malignancy

Pyrimidine-5-carbonitrile derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][7]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a key regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[8][9] Several pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent EGFR inhibitors.[8][9][10]

One notable example is compound 10b , which exhibited excellent anticancer activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines, with IC50 values of 3.56, 5.85, and 7.68 µM, respectively.[8] This compound also demonstrated potent EGFR inhibition with an IC50 value of 8.29 nM.[8] Mechanistically, compound 10b was found to arrest the cell cycle at the G2/M phase and induce apoptosis in HepG2 cells.[8]

Another promising derivative, 11b , showed potent antiproliferative activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC50 values of 3.37, 3.04, 4.14, and 2.4 μM, respectively.[10] Importantly, this compound was found to be a potent inhibitor of both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), with IC50 values of 0.09 and 4.03 μM, respectively.[10] The ability to inhibit the T790M mutant is clinically significant as this mutation is a common cause of resistance to first-generation EGFR inhibitors.

Table 1: Anticancer Activity of Selected EGFR-Inhibiting Pyrimidine-5-carbonitrile Derivatives

| Compound | Target Cancer Cell Lines | IC50 (µM) | EGFR Inhibition IC50 (nM) | Reference |

| 10b | HepG2, A549, MCF-7 | 3.56, 5.85, 7.68 | 8.29 | [8] |

| 11b | HCT-116, HepG-2, MCF-7, A549 | 3.37, 3.04, 4.14, 2.4 | 90 (EGFRWT), 4030 (EGFRT790M) | [10] |

| 4e | Colo 205 | 1.66 | - | [9][11] |

| 4f | Colo 205 | 1.83 | - | [9][11] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, making it an attractive target for anticancer drug development. A novel series of pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties have been designed as potential VEGFR-2 inhibitors.[12]

Compounds 11e and 12b from this series demonstrated potent VEGFR-2 inhibitory activity with IC50 values of 0.61 and 0.53 µM, respectively, comparable to the standard drug sorafenib (IC50 = 0.19 µM).[12] These compounds also exhibited significant cytotoxic activities against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines.[12]

PI3K/AKT Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway plays a crucial role in cell survival, proliferation, and apoptosis.[13][14][15] Dysregulation of this pathway is frequently observed in various cancers, including leukemia and breast cancer.[13] A series of 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of the PI3K/AKT pathway.[13][14][15]

Compound 7f from this series was identified as a potent inhibitor of PI3Kδ, PI3Kγ, and AKT-1 with IC50 values of 6.99, 4.01, and 3.36 µM, respectively.[13][14] This compound induced cell cycle arrest at the S-phase and promoted caspase-3-dependent apoptosis in leukemia (K562) cells.[13][14][15]

Caption: PI3K/AKT signaling pathway and points of inhibition by pyrimidine-5-carbonitrile derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Pyrimidine-5-carbonitrile derivatives have shown promising activity against a range of bacteria and fungi, highlighting their potential as novel antimicrobial agents.[16][17][18][19][20]

Several studies have reported the synthesis and evaluation of pyrimidine-5-carbonitrile derivatives against various microbial strains.[18] For instance, a series of 6-(2-substituted propyl)-2,4-disubstituted pyrimidine-5-carbonitriles displayed marked antibacterial activity, particularly against Gram-positive bacteria. Another study on novel pyrimidine and pyrimidopyrimidine analogs revealed that some compounds exhibited excellent antimicrobial activities against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and the fungi Candida albicans and Aspergillus flavus.[20]

The mechanism of antimicrobial action for these derivatives is not as extensively studied as their anticancer effects but is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 2: Antimicrobial Activity of Selected Pyrimidine-5-carbonitrile Derivatives

| Compound Series | Target Microorganisms | Activity | Reference |

| 6-(2-Substituted propyl)-2,4-disubstituted pyrimidine-5-carbonitriles | Gram-positive and Gram-negative bacteria | Marked activity against Gram-positive bacteria | [16] |

| 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Gram-positive bacteria | Marked antibacterial activity | [18] |

| Glucopyranosyl-pyrimidine carbonitrile and fused pyrimidine systems | Bacteria and fungi | Screened for antimicrobial activity | [17][19] |

| Pyrimidine and pyrimidopyrimidine analogs | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Excellent antimicrobial activities for some derivatives | [20] |

Antiviral Activity: A Potential New Frontier

While the research on the antiviral properties of pyrimidine-5-carbonitrile derivatives is less extensive compared to their anticancer and antimicrobial activities, some studies have indicated their potential in this area.[6][21][22][23] The pyrimidine scaffold is a component of several known antiviral drugs, suggesting that the 5-carbonitrile derivatives could also interact with viral targets.[6][22]

A study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which can be synthesized from pyrimidine-5-carbonitrile precursors, showed that derivatives featuring a cyclopropylamino group and an aminoindane moiety exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E).[21] The inhibition of host cell pyrimidine biosynthesis is another potential antiviral mechanism, as demonstrated by other small molecules.[24]

Further research is warranted to fully explore the antiviral spectrum and mechanisms of action of pyrimidine-5-carbonitrile derivatives.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine-5-carbonitrile derivatives and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Kinase Inhibition Assay (Example: EGFR)

This protocol describes a method to determine the inhibitory activity of compounds against a specific kinase.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the substrate (e.g., a synthetic peptide), and the pyrimidine-5-carbonitrile derivative at various concentrations.

-

Enzyme Addition: Add the EGFR kinase to initiate the reaction.

-

ATP Addition: Add ATP to the mixture to start the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a fluorescence-based assay.

-

Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine-5-carbonitrile derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[3][25]

-

Substituents at C2, C4, and C6: Modifications at these positions significantly influence the potency and selectivity of the compounds. For instance, the nature of the substituent at the C6 position can impact antibacterial activity.[16]

-

Linker and Terminal Groups: In kinase inhibitors, the linker connecting the pyrimidine core to a terminal aromatic ring is crucial for optimal binding to the ATP-binding pocket of the enzyme.[12] The substituents on the terminal aromatic ring also play a critical role in determining the inhibitory potency.

Conclusion and Future Perspectives

Pyrimidine-5-carbonitrile derivatives represent a versatile and highly promising scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and potentially antiviral agents underscores their therapeutic potential. The ability to readily modify the pyrimidine core allows for the fine-tuning of their pharmacological properties, paving the way for the development of next-generation therapeutics with improved potency, selectivity, and safety profiles. Future research should focus on elucidating the detailed mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and expanding the evaluation of their biological activities to other disease areas.

References

- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.

- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central.

- Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile deriv

- Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles.

- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.

- Antimicrobial activity of some synthesized glucopyranosyl-pyrimidine carbonitrile and fused pyrimidine systems. Acta Pharmaceutica.

- Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents. ProQuest.

- Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles.

- Antimicrobial Activity of Some Synthesized Glucopyranosyl-Pyrimidine Carbonitrile and Fused Pyrimidine Systems. PubMed.

- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv

- Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central.

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.

- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.

- Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online.

- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

- Chemical structures of the most active antiviral pyrimidine derivatives...

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.

- Antiviral Activity of Pyrimidine Containing Compounds: P

- Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.

- Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed.

- Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. RSC Publishing.

- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.

- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.

- Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed.

Sources

- 1. wjarr.com [wjarr.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial activity of some synthesized glucopyranosyl-pyrimidine carbonitrile and fused pyrimidine systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Literature review on the synthesis of 4-aminopyrimidine compounds

An In-Depth Technical Guide to the Synthesis of 4-Aminopyrimidine Compounds

Authored by a Senior Application Scientist

Foreword: The Enduring Relevance of the 4-Aminopyrimidine Scaffold

The pyrimidine ring system, a cornerstone of heterocyclic chemistry, is perhaps most renowned for its presence in the nucleobases of DNA and RNA. However, its significance extends far beyond genetics into the realm of medicinal chemistry. Within this class, the 4-aminopyrimidine moiety stands out as a privileged scaffold—a structural motif consistently found in molecules exhibiting potent biological activity. Its ability to form critical hydrogen bond interactions, mimicking the purine bases of ATP, makes it a highly effective pharmacophore for targeting a vast array of enzymes, particularly protein kinases.[1]

Derivatives of 4-aminopyrimidine are at the heart of numerous therapeutic agents, including kinase inhibitors for oncology (e.g., targeting EGFR, FGFR, BTK, and Src kinases) and compounds with antiviral, antibacterial, and anti-inflammatory properties.[2][3][4] The persistent success of this scaffold in drug discovery underscores the critical need for robust, efficient, and scalable synthetic methodologies. The development of such syntheses is not merely an academic exercise; it is a crucial enabler for the entire drug development pipeline, from initial library screening to large-scale manufacturing.

This guide provides a comprehensive review of the core synthetic strategies for constructing 4-aminopyrimidine compounds. It is designed for researchers, medicinal chemists, and process development scientists, offering not just a list of reactions, but an in-depth analysis of the causality behind experimental choices, insights into mechanistic pathways, and field-proven protocols. We will explore classical condensation reactions, modern catalytic approaches, and industrial-scale processes, providing a holistic view of this vital area of synthetic chemistry.

Part 1: Foundational Strategies via Cyclocondensation Reactions

The most traditional and widely employed method for constructing the pyrimidine ring is through the cyclocondensation of a three-carbon (C-C-C) building block with a nitrogen-containing C-N or N-C-N fragment, such as an amidine or guanidine.

From β-Dicarbonyl Compounds and Their Equivalents

The reaction of a β-dicarbonyl compound with an amidine is a classic approach. The underlying mechanism involves initial nucleophilic attack by the amidine onto one of the carbonyl carbons, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrimidine ring.

However, to directly yield a 4-aminopyrimidine, precursors that already contain the requisite nitrogen functionality are more direct. Key substrates include β-enaminones, β-enaminonitriles, and β-cyano enolates.

Mechanism and Rationale:

The choice of a β-dicarbonyl equivalent is driven by the desired substitution pattern on the final pyrimidine ring. Using a β-enaminonitrile, for example, provides a direct route to a 4-aminopyrimidine. The reaction proceeds through the nucleophilic addition of an amidine to the nitrile group, followed by cyclization onto the ketone or aldehyde, and subsequent aromatization. This approach offers high regioselectivity, as the functionalities of the starting material dictate the final positions of the substituents.

Diagram 1: General Synthesis from β-Enaminonitrile and Amidine

Caption: Workflow for 4-aminopyrimidine synthesis via cyclocondensation.

Iron-Catalyzed Modular Synthesis

A significant advancement in this area is the use of catalysis to broaden the substrate scope and improve reaction efficiency. An iron(II)-complex, prepared in situ, can catalyze the modular synthesis of pyrimidines from saturated ketones, aldehydes, or esters with amidines.[5] This method proceeds through a remarkable unactivated β-C–H bond functionalization, demonstrating high functional group tolerance and regioselectivity.[5] The operational simplicity and use of an inexpensive, recyclable iron catalyst make this an attractive modern alternative to classical methods.

Part 2: Industrial and Scalable Syntheses from Nitrile Precursors

For the large-scale production required in drug development, efficiency, cost, and safety are paramount. Syntheses starting from inexpensive bulk chemicals like acrylonitrile have been developed to meet these needs.

Lewis Acid-Catalyzed Synthesis from Acrylonitrile Derivatives

A highly effective and industrially applicable process starts from acrylonitrile.[6][7] This multi-step process first converts acrylonitrile to a sodium β-cyano enolate. This key intermediate is then condensed with an amidinium chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), to furnish the 4-aminopyrimidine.[7]

Causality and Advantages:

This method is notable for several reasons. Firstly, it utilizes a readily available and inexpensive starting material. Secondly, the Lewis acid catalysis is crucial; it activates the enolate and facilitates the condensation under conditions where the starting materials would otherwise decompose.[7] Most importantly, this process avoids the use of carcinogenic chemicals and costly derivatization steps that were common in older industrial syntheses, representing a greener and more economical approach.[6] The process has been successfully scaled for the production of key intermediates like Grewe diamine, a building block for Vitamin B1.[7]

Diagram 2: Lewis Acid-Catalyzed Industrial Workflow

Caption: Scalable synthesis of 4-aminopyrimidines from acrylonitrile.

Synthesis from Cyanopyrazole Precursors using Microwave Irradiation

For fused pyrimidine systems, such as the medicinally important 4-amino-pyrazolo[3,4-d]pyrimidines, an efficient route involves the reaction of 1-substituted-5-amino-4-cyanopyrazoles with formamide.[8] Traditional methods require prolonged heating in boiling formamide. However, the combination of solid acid catalysts (like Keggin heteropolyacids) and microwave irradiation dramatically reduces reaction times and improves yields.[8]

Rationale for Microwave Assistance:

Microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times and cleaner product formation compared to conventional heating. The solid acid catalyst facilitates the cyclization, and its heterogeneous nature allows for easy removal from the reaction mixture. This combination represents an eco-friendly and efficient "green chemistry" approach to synthesizing these valuable compounds.[8][9]

Part 3: Synthesis via Functionalization of Pre-formed Rings

An alternative to constructing the pyrimidine ring from acyclic precursors is to modify an existing pyrimidine or related heterocycle. This is a common strategy in late-stage functionalization during drug development.

Nucleophilic Aromatic Substitution (SNAr)

One of the most powerful methods in this category is the nucleophilic aromatic substitution of a leaving group, typically a halogen, at the 4-position of the pyrimidine ring. 2,4-Dichloropyrimidines or 2,4,6-trichloropyrimidines are common starting materials.[4][10]

Selectivity and Experimental Control:

The chlorine atoms on the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. The C4 and C6 positions are generally more reactive than the C2 position. By carefully controlling the reaction conditions (temperature, stoichiometry, and choice of nucleophile), selective substitution can be achieved. For example, reacting a dichloropyrimidine with ammonia or an amine at a controlled temperature can lead to the selective formation of the 4-aminopyrimidine derivative.

This strategy is widely used in the synthesis of complex drug molecules, where the pyrimidine core is first assembled and then decorated with various substituents through sequential SNAr reactions.[4][11]

Part 4: Selected Experimental Protocols

To provide actionable insights, this section details step-by-step methodologies for key synthetic transformations discussed previously.

Protocol 1: Lewis Acid-Catalyzed Synthesis of 4-Amino-2,5-dimethylpyrimidine

This protocol is adapted from the scalable industrial process developed for the synthesis of 4-aminopyrimidines from β-cyano enolates.[7]

-

Reagents:

-

Sodium 2-cyano-1-methylvinolate (1.0 equiv)

-

Acetamidine hydrochloride (1.2 equiv)

-

Zinc chloride (ZnCl₂, 0.25 equiv)

-

Solvent: Isopropanol-Toluene mixture

-

-

Procedure:

-

To a stirred suspension of sodium 2-cyano-1-methylvinolate in an isopropanol-toluene solvent mixture, add acetamidine hydrochloride.

-

Add zinc chloride to the mixture. The catalyst is crucial for the reaction to proceed efficiently.

-

Heat the reaction mixture at a controlled temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture and perform an aqueous work-up to remove inorganic salts.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or column chromatography to yield the 4-amino-2,5-dimethylpyrimidine.

-

Protocol 2: Microwave-Assisted Synthesis of 4-Amino-pyrazolo[3,4-d]pyrimidine

This protocol is based on the eco-friendly catalytic route using microwave irradiation.[8]

-

Reagents:

-

5-Amino-1H-pyrazole-4-carbonitrile (1.0 equiv)

-

Formamide (used as reagent and solvent)

-

Catalyst: H₃PW₁₂O₄₀ (a Keggin heteropolyacid, ~5 mol%)

-

-

Procedure:

-

In a microwave-safe reaction vessel, combine 5-amino-1H-pyrazole-4-carbonitrile and the H₃PW₁₂O₄₀ catalyst.

-

Add an excess of formamide to the vessel.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a short duration (e.g., 5-15 minutes). The reaction time is significantly reduced compared to classical heating.[8]

-

After irradiation, cool the vessel to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure 4-amino-pyrazolo[3,4-d]pyrimidine.

-

Protocol 3: SNAr Reaction for 4-Aminopyrimidine Synthesis

This general protocol illustrates the substitution of a chlorine atom with an amine.[4][10]

-

Reagents:

-

2,4-Dichloro-5-substituted-pyrimidine (1.0 equiv)

-

Desired amine or ammonia source (e.g., ammonium hydroxide, 2.0-3.0 equiv)

-

Solvent: Ethanol, Dioxane, or THF

-

Base (optional, if using an amine salt): Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

-

Procedure:

-

Dissolve the 2,4-dichloropyrimidine derivative in the chosen solvent in a sealed reaction vessel.

-

Add the amine nucleophile. If using an aqueous solution like ammonium hydroxide, a biphasic system may form, which requires vigorous stirring.

-

If necessary, add a non-nucleophilic base like DIPEA to scavenge the HCl byproduct.

-

Heat the reaction mixture. The temperature is critical for selectivity; lower temperatures often favor substitution at the more reactive C4 position. Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Perform a standard aqueous work-up, extracting the product into an organic solvent.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify the product via flash column chromatography or recrystallization.

-

Part 5: Data Summary and Comparison

To aid in the selection of an appropriate synthetic route, the following table summarizes typical yields for various 4-aminopyrimidine syntheses under catalyzed conditions.

| Starting Enolate/Amidine | Product | Catalyst | Yield (%) | Reference |

| Sodium 2-cyano-1-methylvinolate + Acetamidine HCl | 4-Amino-2,5-dimethylpyrimidine | ZnCl₂ | 83% | [7] |

| Sodium 2-cyano-1-methylvinolate + Formamidine HCl | 4-Amino-5-methylpyrimidine | ZnCl₂ | 75% | [7] |

| Sodium 2-cyano-1-methylvinolate + Guanidine HCl | 2,4-Diamino-5-methylpyrimidine | ZnCl₂ | 54% | [7] |

| Sodium 2-cyano-1-methylvinolate + O-Methylisourea HCl | 2-Methoxy-4-amino-5-methylpyrimidine | ZnCl₂ | 37% | [7] |

Table 1: Summary of yields for the Lewis acid-catalyzed synthesis of various 4-aminopyrimidines.[7]

Conclusion and Future Outlook